3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
“3-(2,5-Dimethoxyphenyl)propionic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It is functionally related to a 3-phenylpropionic acid .
Molecular Structure Analysis
The molecular formula of “3-(2,5-Dimethoxyphenyl)propionic acid” is C11H14O4 .Physical and Chemical Properties Analysis
The melting point of “3-(2,5-Dimethoxyphenyl)propionic acid” is 66-69 °C . The molecular weight is 210.23 .Scientific Research Applications
Synthetic Applications
Research has focused on the synthesis of various heterocyclic compounds utilizing derivatives similar to "3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid". For instance, dihydropyrimidine derivatives have shown significant potential as precursors for synthesizing a wide array of heterocyclic derivatives. A study detailed the synthesis of dihydropyrimidine derivatives through reactions involving aldol condensation conditions, indicating their utility in creating structurally diverse compounds with potential biological activities (Suwito et al., 2019).
Crystallographic Studies
Crystal structure analysis of derivatives has provided insights into their molecular conformation, hydrogen bonding, and supramolecular arrangements. For example, the crystal structure of "Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" reveals the conformation of the pyrimidine ring and the formation of hydrogen-bonded dimers, contributing to the understanding of their structural characteristics and potential intermolecular interactions (Zavodnik et al., 2005).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to "this compound". For instance, derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the potential therapeutic applications of these compounds. An efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids using a TiO2/SiO2 nanocomposite as a catalyst in aqueous media at room temperature demonstrated high yields of products with potential biological activities (Sadegh-Samiei & Abdolmohammadi, 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-20-7-3-4-10(21-2)9(5-7)15-11(16)8(12(17)18)6-14-13(15)19/h3-6H,1-2H3,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSJCMHPWUUAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.